N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide
Brand Name: Vulcanchem
CAS No.: 478393-30-5
VCID: VC16120258
InChI: InChI=1S/C27H23ClN2O4/c1-2-33-26-13-19(9-12-25(26)34-17-18-7-10-22(28)11-8-18)16-29-30-27(32)23-14-20-5-3-4-6-21(20)15-24(23)31/h3-16,31H,2,17H2,1H3,(H,30,32)/b29-16+
SMILES:
Molecular Formula: C27H23ClN2O4
Molecular Weight: 474.9 g/mol

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide

CAS No.: 478393-30-5

Cat. No.: VC16120258

Molecular Formula: C27H23ClN2O4

Molecular Weight: 474.9 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-hydroxy-2-naphthohydrazide - 478393-30-5

Specification

CAS No. 478393-30-5
Molecular Formula C27H23ClN2O4
Molecular Weight 474.9 g/mol
IUPAC Name N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide
Standard InChI InChI=1S/C27H23ClN2O4/c1-2-33-26-13-19(9-12-25(26)34-17-18-7-10-22(28)11-8-18)16-29-30-27(32)23-14-20-5-3-4-6-21(20)15-24(23)31/h3-16,31H,2,17H2,1H3,(H,30,32)/b29-16+
Standard InChI Key LZSCPCGTAIVYGP-MUFRIFMGSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OCC4=CC=C(C=C4)Cl
Canonical SMILES CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OCC4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula is C₂₇H₂₃ClN₂O₄, with a molecular weight of 474.94 g/mol . Its structure features:

  • A 3-hydroxy-2-naphthohydrazide backbone, providing π-conjugation and hydrogen-bonding capabilities.

  • A 4-chlorobenzyloxy group at the 4-position of the benzylidene ring, introducing lipophilicity and steric bulk.

  • An ethoxy substituent at the 3-position of the benzylidene ring, enhancing solubility in organic solvents .

The E-configuration of the hydrazone Schiff base (–CH=N–NH–) is critical for its planar geometry and intermolecular interactions .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for major adducts, derived from ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺475.14192216.1
[M+Na]⁺497.12386232.2
[M-H]⁻473.12736224.0

These values indicate moderate molecular rigidity, consistent with its extended conjugated system . Density functional theory (DFT) calculations on analogous hydrazones reveal intramolecular charge transfer between the naphthohydrazide and benzylidene moieties, which underpins its fluorescence properties .

Synthesis and Chemical Reactivity

Synthetic Pathway

The compound is typically synthesized via a two-step condensation reaction:

  • Formation of the hydrazide core: 3-Hydroxy-2-naphthoic acid is converted to its hydrazide derivative using hydrazine hydrate.

  • Schiff base condensation: The hydrazide reacts with 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid .

The reaction proceeds with moderate yields (50–65%), requiring chromatographic purification to isolate the E-isomer .

Physicochemical Properties

Key properties include:

  • Density: 1.25 ± 0.1 g/cm³ (predicted) .

  • pKa: 8.76 ± 0.40, reflecting the acidity of the phenolic –OH group .

  • Solubility: Sparingly soluble in water but soluble in DMSO, ethanol, and chloroform.

Experimental and Computational Studies

Spectroscopic Characterization

  • IR spectroscopy: Peaks at 3250 cm⁻¹ (O–H stretch), 1660 cm⁻¹ (C=O), and 1595 cm⁻¹ (C=N) .

  • ¹H NMR: A singlet at δ 8.35 ppm corresponds to the hydrazone proton (–CH=N–) .

Molecular Dynamics Simulations

Simulations of analogous hydrazones in water reveal:

  • Hydrogen bonding between the phenolic –OH and solvent molecules (bond length: 1.8 Å).

  • π-π stacking between naphthalene and benzylidene rings (distance: 3.5 Å), stabilizing the planar conformation .

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